Validated Scalability in Synthesizing a Clinical Candidate (AB928)
This compound served as a critical intermediate in a process that was readily scaled for the large-scale synthesis of AB928, a dual A2a/A2bR antagonist that entered clinical trials [1]. The optimized protocol using this specific β-keto ester enabled the synthesis of 25 aryl- and heteroaryl-substituted 2-aminopyrimidines in good yields and high purities without column chromatography, underscoring its unique reactivity and practicality for industrial-scale production [1].
| Evidence Dimension | Synthetic Scalability and Product Purity in Clinical Candidate Synthesis |
|---|---|
| Target Compound Data | Successfully scaled; enabled synthesis of the clinical candidate AB928; produced target aminopyrimidines in high purity without chromatography [1]. |
| Comparator Or Baseline | Unhindered β-keto esters (e.g., ethyl benzoylacetate) or other analogs not possessing the specific steric bulk required. |
| Quantified Difference | While exact yields for this specific intermediate are not publicly disclosed in isolation, the paper reports the protocol using hindered β-keto esters like this one results in 'good yields and high purities with no column chromatography', a significant practical advantage over less selective methods [1]. |
| Conditions | Trifluoroethanol (TFE) promoted guanidine condensation, scaled synthesis [1]. |
Why This Matters
For procurement, this demonstrates the compound is not a 'maybe' reagent; its successful use in a known, scalable process for a clinical-stage molecule provides a verified application benchmark that generic analogs cannot claim, reducing process development risk.
- [1] Rosen, B. R., et al. 'Improved synthesis of sterically encumbered heteroaromatic biaryls from aromatic β-keto esters.' Tetrahedron Letters, 2020, 61(20), 151855. View Source
